4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(METHYLSULFANYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE
Description
4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(METHYLSULFANYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Properties
IUPAC Name |
4-(4-methylphenyl)-2-methylsulfanyl-6-(3-methylsulfanylanilino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S2/c1-13-7-9-14(10-8-13)18-17(12-21)19(24-20(23-18)26-3)22-15-5-4-6-16(11-15)25-2/h4-11H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZNGTUUVQGOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=CC(=CC=C3)SC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(METHYLSULFANYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the methylsulfanyl and phenylamino groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(METHYLSULFANYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new biochemical assays.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Similar compounds to 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(METHYLSULFANYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE include other pyrimidine derivatives with different substituents. These compounds may share some chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
